molecular formula C9H12FNO2 B13036467 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol

4-(1-Amino-2-hydroxypropyl)-2-fluorophenol

Cat. No.: B13036467
M. Wt: 185.20 g/mol
InChI Key: IPHJRVKIDOKTHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Amino-2-hydroxypropyl)-2-fluorophenol: is an organic compound with the molecular formula C9H12FNO2 It is characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and epichlorohydrin.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to achieve high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: Formation of 4-(1-Amino-2-oxopropyl)-2-fluorophenol.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-(1-Amino-2-hydroxypropyl)-2-fluorophenol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activities.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

    4-(1-Amino-2-hydroxypropyl)-3-fluorophenol: Similar structure but with the fluorine atom at a different position.

    4-(1-Amino-2-hydroxypropyl)phenol: Lacks the fluorine atom, resulting in different chemical properties.

Uniqueness:

  • The presence of the fluorine atom in 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

4-(1-amino-2-hydroxypropyl)-2-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-3-8(13)7(10)4-6/h2-5,9,12-13H,11H2,1H3

InChI Key

IPHJRVKIDOKTHD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)F)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.